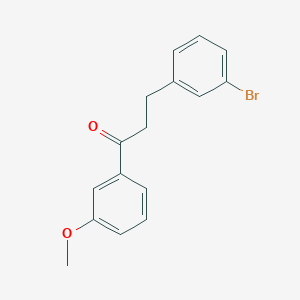

3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHXPWAUNKPSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222106 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-03-1 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity. The propanone chain facilitates the interaction with the active site of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents significantly influence the reactivity and applications of propanone derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

Spectroscopic and Structural Insights

- NMR Data : 1-(3-Bromophenyl)-2-(4-methoxyphenyl)propan-1-one (3j) shows distinct ¹H NMR peaks at δ 7.2–7.8 ppm for aromatic protons, with methoxy signals at δ 3.8 ppm .

- Mass Spectrometry: Halogenated propanones like 3′-bromo-3-(4-fluorophenyl)propiophenone (C₁₅H₁₂BrFO) exhibit characteristic fragments at m/z 146.0600 (C₉H₈NO⁺) .

Biological Activity

3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is an aromatic ketone characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on another. This compound is notable for its potential biological activities, particularly in enzyme inhibition and receptor binding, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15BrO2

- Molecular Weight : 319.2 g/mol

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

| Density | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and methoxy substituents play crucial roles in modulating the compound's binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and potentially lead to therapeutic effects.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that may be relevant for treating conditions such as neurodegenerative diseases.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives showed effective inhibition against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections .

Case Study: In Vitro Testing

In vitro studies have evaluated the antimicrobial efficacy of various derivatives, including those structurally similar to this compound. These studies typically measure minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). For example, certain derivatives displayed MIC values as low as 0.22 μg/mL against tested pathogens, indicating potent antimicrobial activity .

Table 2: Biological Activity Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Testing | Effective against Staphylococcus species |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

| Receptor Interaction | Binding affinity studies indicate significant interaction with specific receptors |

Applications in Medicinal Chemistry

Given its structural features, this compound is being explored for its potential therapeutic applications. Its unique combination of bromine and methoxy groups enhances its solubility and biological activity, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anti-inflammatory Drugs : Modulation of inflammatory pathways through receptor interactions.

- Neuroprotective Agents : Exploration in neurodegenerative disease models due to potential receptor binding activities.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, 1H-benzotriazole derivatives can be reacted with 3-methoxyacetophenone under catalytic acidic conditions (e.g., H₂SO₄ or AlCl₃) to introduce the bromophenyl group . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Dichloromethane or toluene for improved acylation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Yield improvements (70–85%) are achieved by slow addition of acylating agents and inert atmosphere use .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Key spectral signatures include:

- ¹H NMR :

- Aromatic protons: Multiplets at δ 7.2–7.8 ppm for bromophenyl and methoxyphenyl groups.

- Methoxy group: Singlet at δ ~3.8 ppm.

- Carbonyl proton: Absent (protonless ketone), but adjacent CH₂ appears as a triplet near δ 2.8–3.2 ppm .

- IR : Strong C=O stretch at ~1645 cm⁻¹ and C-Br absorption at ~807 cm⁻¹ .

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What are the primary applications of this compound in experimental chemistry?

- Pharmaceutical intermediates : Used to synthesize benzotriazole derivatives with antifungal and antitumor activities .

- Nonlinear optical (NLO) material studies : Its conjugated π-system and electron-withdrawing groups (Br, ketone) make it suitable for DFT-based NLO response analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction.

- Structure solution : Employ SHELXT for phase determination via intrinsic phasing .

- Refinement : SHELXL for least-squares refinement, addressing anisotropic displacement parameters and disorder in bromophenyl/methoxyphenyl groups .

Critical parameters:

Q. How do computational methods (DFT) predict electronic and NLO properties?

Steps :

- Geometry optimization : B3LYP/6-311++G(d,p) basis set to minimize energy.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer efficiency .

- NLO parameters : Calculate hyperpolarizability (β) and dipole moment (μ) using CPHF (Coupled Perturbed Hartree-Fock).

- β values > 10⁻³⁰ esu suggest strong NLO activity due to electron-withdrawing Br and electron-donating methoxy groups .

Q. How to analyze contradictory cytotoxicity data in halogenated propanone derivatives?

Case study : Compare results from MTT assays (e.g., IC₅₀ = 12 µM vs. 45 µM in different cell lines).

- Variables to assess :

- Cell membrane permeability : LogP (calculated ~3.2) affects uptake.

- Metabolic stability : CYP450 interactions (use liver microsome assays).

- Structural analogs : 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one shows reduced activity due to steric hindrance .

Statistical tools (ANOVA, PCA) help isolate significant factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.